molecular formula C25H25N3O4S B359122 [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] benzoate CAS No. 353462-34-7

[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] benzoate

Cat. No.: B359122
CAS No.: 353462-34-7
M. Wt: 463.6g/mol
InChI Key: GSNIHUCACCMHKJ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate typically involves multi-step organic reactions. The starting materials often include ethoxybenzoic acid derivatives and pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine intermediates. The key steps in the synthesis may involve:

    Esterification: The reaction of ethoxybenzoic acid with an alcohol in the presence of an acid catalyst to form the ethyl ester.

    Cyclization: Formation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core through cyclization reactions involving appropriate precursors.

    Functional Group Interconversion: Introduction of the hydroxy and methyl groups through selective functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, potentially using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound could be used to study the interactions of complex organic molecules with biological systems, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzoic Acid Derivatives: Compounds with similar benzoate structures but different substituents.

    Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine Derivatives: Compounds with variations in the pyrimidine core or different functional groups.

Uniqueness

2-Ethoxy-4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate is unique due to its combination of functional groups and complex structure, which may confer specific properties not found in simpler analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

353462-34-7

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6g/mol

IUPAC Name

[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] benzoate

InChI

InChI=1S/C25H25N3O4S/c1-3-31-19-13-16(9-10-18(19)32-25(30)15-7-5-4-6-8-15)22-26-23(29)21-17-11-12-28(2)14-20(17)33-24(21)27-22/h4-10,13,22,27H,3,11-12,14H2,1-2H3,(H,26,29)

InChI Key

GSNIHUCACCMHKJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2)OC(=O)C5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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